![molecular formula C19H19F2N3O2 B2566301 4-fluoro-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)benzamide CAS No. 1421449-89-9](/img/structure/B2566301.png)
4-fluoro-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)benzamide
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Description
4-fluoro-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)benzamide, also known as “compound 1”, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression.
Scientific Research Applications
Antimicrobial Activity
Research into similar compounds containing fluorine atoms and imidazolidinone structures has demonstrated promising antimicrobial properties. A study synthesized novel fluorine-containing 5-arylidene derivatives bearing quinazolinone along with 4-thiazolidinone, which showed potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013). Another investigation revealed the synthesis of fluorobenzamides containing thiazole and thiazolidine, which exhibited significant antimicrobial activity, highlighting the role of the fluorine atom in enhancing antimicrobial effects (Desai et al., 2013).
PARP Inhibition for Cancer Therapy
Fluorinated benzimidazole carboxamide derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme important in DNA repair processes. One such compound, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, demonstrated excellent potency against PARP-1, suggesting its utility in cancer therapy, particularly in combination with DNA-damaging agents (Penning et al., 2010).
Radiotracer Development for Clinical Imaging
The development of radiotracers for positron emission tomography (PET) imaging is another significant area of research. Fluorinated compounds, due to their suitable half-life and physical properties, are ideal candidates for radiotracer development. Studies have focused on synthesizing fluorinated tracers for imaging various biological targets, such as hypoxia and tau pathology in neurodegenerative diseases, showcasing the versatility of fluorinated compounds in clinical diagnostics (Ohkubo et al., 2021).
Serotonin 1A Receptor Imaging in Neurological Disorders
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, has been used with PET imaging to quantify 5-HT(1A) receptor densities in the living brains of patients with Alzheimer's disease. This approach aids in understanding the pathophysiology of neurological disorders and could guide the development of therapeutic interventions (Kepe et al., 2006).
properties
IUPAC Name |
4-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c20-15-6-4-14(5-7-15)18(25)23-12-17(24-9-8-22-19(24)26)11-13-2-1-3-16(21)10-13/h1-7,10,17H,8-9,11-12H2,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQAFTLQKOVDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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